Benzonitrile, 4-(5H-1,2,4-triazino[5,6-b]indol-3-ylhydrazonomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-(5H-1,2,4-triazino[5,6-b]indol-3-ylhydrazonomethyl)- is a complex organic compound that features a benzonitrile group attached to a triazinoindole structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its ability to form stable complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(5H-1,2,4-triazino[5,6-b]indol-3-ylhydrazonomethyl)- typically involves the condensation of 5H-[1,2,4]triazino[5,6-b]indol-3-amine with benzonitrile derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(5H-1,2,4-triazino[5,6-b]indol-3-ylhydrazonomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzonitrile, 4-(5H-1,2,4-triazino[5,6-b]indol-3-ylhydrazonomethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzonitrile, 4-(5H-1,2,4-triazino[5,6-b]indol-3-ylhydrazonomethyl)- involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA through non-covalent groove binding and electrostatic interactions, leading to conformational changes in the DNA structure. Additionally, it can interact with proteins, modulating their function and activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazino[5,6-b]indole derivatives: These compounds share a similar triazinoindole core structure and exhibit comparable biological activities.
Benzonitrile derivatives: Compounds with a benzonitrile group that can undergo similar chemical reactions and have related applications.
Uniqueness
Benzonitrile, 4-(5H-1,2,4-triazino[5,6-b]indol-3-ylhydrazonomethyl)- is unique due to its specific combination of a benzonitrile group and a triazinoindole structure. This unique structure allows it to form stable metal complexes and exhibit distinct biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H11N7 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]benzonitrile |
InChI |
InChI=1S/C17H11N7/c18-9-11-5-7-12(8-6-11)10-19-23-17-21-16-15(22-24-17)13-3-1-2-4-14(13)20-16/h1-8,10H,(H2,20,21,23,24)/b19-10+ |
InChI Key |
GWARUCNRVQKFCI-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=CC=C(C=C4)C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.